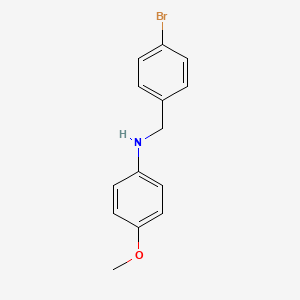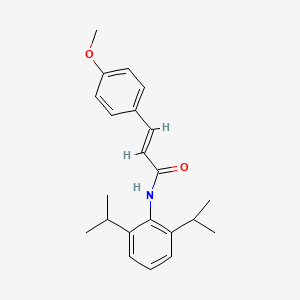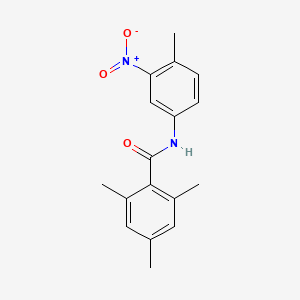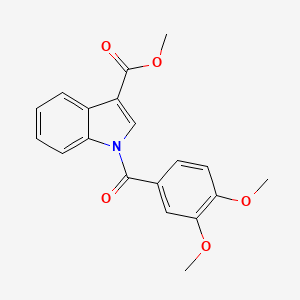
4-(2-naphthyl)-2-pentyne-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-(2-naphthyl)-2-pentyne-1,4-diol involves complex organic synthesis methods. For instance, enantiomers of a closely related compound were synthesized by the reduction of a naphthalene derivative with NaBH4, demonstrating the intricate steps involved in achieving specific molecular configurations (Alvarez-Ricardo et al., 2022). Additionally, the synthesis of 2,3-diyne-1,4-naphthoquinone derivatives via Sonogashira coupling highlights the variety of reactions utilized in synthesizing complex naphthalene-related compounds (da Silva et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds can be elucidated through crystallographic studies. For instance, the crystal structure analysis of ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate provided insights into its molecular geometry, showcasing the utility of X-ray diffraction in understanding compound structures (Dong & Quan, 2000).
Chemical Reactions and Properties
The chemical reactivity and properties of naphthalene derivatives can be diverse. For example, the oxidative self-coupling of N,N-dialkylanilines facilitated by naphthalene-1,8-diylbis(diphenylmethylium) demonstrates the potential of naphthalene compounds to participate in complex chemical reactions (Saitoh et al., 2006).
Physical Properties Analysis
The physical properties of naphthalene-related polymers, such as poly(4-methyl-2-pentyne), reveal the influence of molecular structure on material characteristics. These properties are critical for applications in gas separation and highlight the importance of molecular design in achieving desired physical characteristics (Morisato & Pinnau, 1996).
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity in Cancer Research
One notable application of compounds related to 4-(2-naphthyl)-2-pentyne-1,4-diol is in the field of cancer research. A study by Silva et al. (2012) synthesized derivatives of 2,3-diyne-1,4-naphthoquinone, closely related to the compound , and evaluated their cytotoxic potential against various tumor cell lines. This research underscores the potential of such compounds in developing new cancer treatments.
Polymer Science and Materials Engineering
Compounds with structural similarities to 4-(2-naphthyl)-2-pentyne-1,4-diol have been investigated in the context of polymer science. Gates et al. (2000) explored the polymerization of ethylene using catalysts containing naphthyl groups, demonstrating the influence of these compounds on the properties of polymers (Gates et al., 2000). Moreover, studies like that by Petit et al. (1999) on the polymerization of terminal alkynes highlight the relevance of such compounds in developing new polymeric materials.
Photophysical Properties and Electronics
The photophysical properties of compounds structurally related to 4-(2-naphthyl)-2-pentyne-1,4-diol have been studied for potential applications in electronics. For instance, research by Raj et al. (2008) on Eu3+-4,4,5,5,5-pentafluoro-1-(naphthalen-2-yl)pentane-1,3-dione complexes has implications for the development of materials with novel optical and electronic properties.
Lithium Ion Batteries
The relevance of naphthyl-related compounds in the field of energy storage, particularly in lithium-ion batteries, is highlighted by the work of Zhang et al. (2017). Their research on naphthalene diimide-ethylene conjugated copolymers offers insights into developing more efficient and stable cathode materials for batteries.
Organic Field-Effect Transistors
In the realm of organic electronics, the study of naphthyl derivatives for use in organic field-effect transistors (OFETs) is of particular interest. Takimiya et al. (2005) investigated the properties of naphthyl-substituted compounds and their application in OFETs, demonstrating their potential in advancing organic semiconductor technology (Takimiya et al., 2005).
Polymer Properties and Blending
The structural and blending properties of polymers incorporating naphthyl derivatives have been extensively studied. For example, Cañadas et al. (2000) conducted a detailed analysis of poly(ethylene-2,6-naphthalene dicarboxylate) (PEN) using temperature-modulated differential scanning calorimetry (DSC), revealing insights into the thermal and mechanical properties of these polymers.
Wirkmechanismus
Without specific context, it’s difficult to define a “mechanism of action” for this compound. If it’s used as a drug, the mechanism would depend on how it interacts with biological systems . If it’s used as a reactant in a chemical reaction, the mechanism would refer to the step-by-step process by which it reacts .
Safety and Hazards
Zukünftige Richtungen
The future directions in the study and application of “4-(2-naphthyl)-2-pentyne-1,4-diol” would depend on its properties and potential uses. For instance, if it shows promising biological activity, it could be studied further as a potential pharmaceutical compound . If it has unique physical or chemical properties, it could find use in material science or other fields .
Eigenschaften
IUPAC Name |
4-naphthalen-2-ylpent-2-yne-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-15(17,9-4-10-16)14-8-7-12-5-2-3-6-13(12)11-14/h2-3,5-8,11,16-17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZABDDKNDUSWIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CCO)(C1=CC2=CC=CC=C2C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5597522.png)
![N-(2-bromophenyl)-N-{2-[2-(2,3-dihydro-1,4-benzodioxin-5-ylmethylene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5597526.png)

![(3R*,4R*)-4-amino-1-{5-[(diethylamino)methyl]-2-methyl-3-furoyl}piperidin-3-ol](/img/structure/B5597544.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597557.png)
![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5597565.png)

![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-[(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B5597586.png)
![(1R*,3S*)-3-methoxy-7-[(2'-methoxybiphenyl-4-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5597594.png)
![2-cyano-3-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylamide](/img/structure/B5597598.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[4-(1H-pyrazol-3-yl)benzoyl]piperidine](/img/structure/B5597606.png)